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Compound of Interest

Compound Name: SU-8000

cat. No.: B1198560

An In-depth Technical Guide to SU-8 Photoresist for Researchers and Drug Development
Professionals

This guide provides a comprehensive overview of SU-8, a widely used epoxy-based negative
photoresist, tailored for researchers, scientists, and professionals in drug development who
utilize microfabrication techniques. SU-8 is renowned for its ability to create high-aspect-ratio
microstructures, making it an invaluable material in the fabrication of microfluidic devices,
MEMS, and other micro- and nano-scale systems.

Chemical Composition and Properties

SU-8 is a negative photoresist, meaning the areas exposed to UV radiation undergo cross-
linking, becoming insoluble to the developer.[1] Its primary components are:

» Epoxy Resin: Bisphenol A Novolac epoxy is the fundamental polymer that forms the structure
of the photoresist. The "8" in SU-8 refers to the average of eight epoxy groups per molecule,
which enables a high degree of cross-linking.[1]

e Solvent: The epoxy resin is dissolved in an organic solvent. Common solvents include
gamma-butyrolactone (GBL) or cyclopentanone.[1] The choice of solvent affects properties
like drying time and coating quality.[2]

¢ Photoacid Generator (PAG): Typically, a triarylsulfonium hexafluoroantimonate salt is
included at up to 10% by weight.[1] Upon exposure to UV radiation, the PAG releases a
strong acid, which then catalyzes the polymerization of the epoxy resin during the
subsequent baking step.[3][4]
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The chemical structure of the SU-8 monomer is based on four bisphenol-A units.[5]

Physical and Mechanical Properties of Cured SU-8

The properties of the final cured SU-8 structure are critical for the performance and reliability of
fabricated devices. The tables below summarize key physical, mechanical, and electrical
properties for two common series, SU-8 2000 and SU-8 3000.

Table 1: Mechanical Properties of SU-8 Photoresists[6]

Property SU-8 2000 SU-8 3000
Softening point, DMA (°C) >200 >200
Thermal Stability in Nitrogen,

) 315/370 315/370
onset/5% weight loss (°C)
Thermal Stability in Air,

) 305/355 305/355
onset/5% weight loss (°C)
Young's Modulus (GPa) 4.4 4.95
Coefficient of Thermal
Expansion (CTE), below Tg 52 52

(ppm/°C)

All samples were hard-baked at 150°C for 30 minutes.

Table 2: Electrical Properties of SU-8 Photoresists[6]
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Property SU-8 2000 SU-8 3000
Dielectric Constant, 1 GHz,

4.1 3.2
50% RH
Dielectric Loss, 1 GHz 0.015 0.033
Dielectric Strength (V/m) 112 115
Volume Resistivity (Q-cm) 2.8 x 1016 1.8 x 101
Surface Resistivity (Q-cm) 1.8 x 10v7 5.1 x 106

All samples were hard-baked at 150°C for 30 minutes.

Experimental Protocol: SU-8 Photolithography

The standard processing of SU-8 involves a multi-step photolithography process. The specific
parameters, such as bake times and exposure energy, are highly dependent on the desired film
thickness and the specific SU-8 formulation being used.

Substrate Preparation

Proper substrate preparation is crucial for good adhesion and process reliability.[3][4]

o Cleaning: The substrate should be thoroughly cleaned to remove any organic and inorganic
contaminants. This can be achieved through solvent cleaning (e.g., with acetone and
isopropanol), or more rigorous methods like a piranha etch (a mixture of sulfuric acid and
hydrogen peroxide).[4][7][8]

o Dehydration Bake: To ensure a dry surface, which promotes adhesion, the substrate is
baked at a high temperature, typically 200°C for at least 5 minutes on a hotplate.[3][4][7]

» Adhesion Promoter (Optional): For some substrates, an adhesion promoter like OmniCoat
can be applied prior to the SU-8 coating.[4]

Spin Coating
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SU-8 is applied to the substrate using a spin coater to achieve a uniform film of a desired
thickness.

» Dispense: An appropriate amount of SU-8 is dispensed onto the center of the substrate. A
general guideline is 1 mL of resist per inch of substrate diameter.[4][8]

e Spread Cycle: The spin coater is ramped to a low speed (e.g., 500 rpm) for a short duration
to allow the resist to spread across the substrate.[3][4]

e Spin Cycle: The spinner is then ramped to the final spin speed, which determines the final
film thickness. This speed is maintained for a set duration, typically 30 seconds.[3][4]

The table below provides an example of the relationship between spin speed and film thickness
for various SU-8 formulations.

Table 3: Spin Speed vs. Film Thickness for Selected SU-8 Resists[3]

Thickness (um) @ Thickness (um) @ Thickness (um) @

Product 1000 rpm 2000 rpm 3000 rpm

SU-8 2 25 1.8 15

SU-8 5 7 5 4

SU-8 10 15 10 8

SU-8 25 40 25 20
Soft Bake

After spin coating, the substrate is baked to evaporate the solvent and solidify the resist film.[3]
This is a critical step for preventing stress and cracking.[9] A two-step bake on a leveled
hotplate is often recommended.

o |nitial Bake: The substrate is baked at 65°C.

e Final Bake: The temperature is then ramped up to 95°C.
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The duration of each step depends on the film thickness. Thicker films require longer bake
times.

Table 4: Recommended Soft Bake Times|[3]

Film Thickness (pm) 65°C Bake Time (min) 95°C Bake Time (min)
15-25 1 2-3

4-8 2-3 5-7

10- 20 3-5 10-15

20-50 5-7 20-30

UV Exposure

The SU-8 coated substrate is exposed to UV light through a photomask to define the desired
pattern. SU-8 is most sensitive to UV light with a wavelength of 365 nm (i-line).[1][3] The
exposure dose is a critical parameter that depends on the film thickness.

Table 5: Recommended Exposure Energy|[3]

Film Thickness (um) Exposure Energy (mJ/cm?)
15-25 100 - 150
4-8 150 - 200
10-20 200 - 250
20-50 250 - 350

Post Exposure Bake (PEB)

Following UV exposure, a post exposure bake is performed. This step thermally drives the
acid-catalyzed cross-linking of the epoxy resin in the exposed regions.[3][4] Similar to the soft
bake, a two-step process is recommended to minimize stress.

e |nitial Bake: The substrate is baked at 65°C.
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e Final Bake: The temperature is ramped to 95°C.

Table 6: Recommended Post Exposure Bake Times[3]

Film Thickness (pm) 65°C Bake Time (min) 95°C Bake Time (min)

15-25 1 2-3

4-8 1 4-5

10- 20 2-3 5.7

20 - 50 3-5 6-8
Development

The unexposed regions of the SU-8 film are dissolved and removed using a developer solution.
The recommended developer is SU-8 Developer (PGMEA).[3]

e Immersion: The substrate is immersed in the developer.

o Agitation: Gentle agitation is recommended, especially for thick films and high-aspect-ratio

structures, to facilitate the removal of the unexposed resist.[4]

e Rinse and Dry: After development, the substrate is rinsed with isopropyl alcohol (IPA) and

then dried with a stream of nitrogen.[4] A white film appearing during the IPA rinse indicates

incomplete development.[4]

Table 7: Recommended Development Times[3]

Film Thickness (pm)

Development Time (min)

15-25 1

4-8 1-2
10-20 2-4
20-50 4-7
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Hard Bake (Optional)

For applications where the SU-8 structure is a permanent part of the device, a final hard bake
can be performed to further cross-link the polymer, enhancing its mechanical and thermal
stability.[3][4] This is typically done at a temperature between 150°C and 200°C.[4]

Workflow and Process Visualization

The following diagrams illustrate the key stages of the SU-8 photolithography process.

Photolithography Process Finalization
3. Spin Coating ake 7. Development 8. Hard Bake (Optional)

Substrate Preparation
1. Substrate Cleaning 2. Dehydration Bake

Click to download full resolution via product page

Caption: SU-8 Photolithography Workflow.

This diagram outlines the sequential steps involved in fabricating microstructures using SU-8
photoresist, from initial substrate preparation to the final optional hard bake.
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Caption: SU-8 Photo-Activated Cross-Linking Mechanism.
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This diagram illustrates the two-stage process of SU-8 cross-linking, initiated by UV exposure
to generate an acid, which then catalyzes the polymerization of the epoxy resin during the post-
exposure bake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. SU-8 photoresist - Wikipedia [en.wikipedia.org]

. amolf.nl [amolf.nl]

. microresist.de [microresist.de]

. cores.arizona.edu [cores.arizona.edu]

. researchgate.net [researchgate.net]

. scribd.com [scribd.com]

. microfluidicfoundry.com [microfluidicfoundry.com]

. cnsl.rc.fas.harvard.edu [cnsl.rc.fas.harvard.edu]

°
© 0] ~ » &) EaN w N -

. cnfusers.cornell.edu [cnfusers.cornell.edu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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